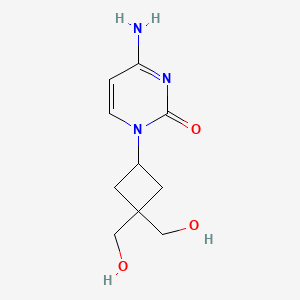

1-(3,3-Bishydroxymethylcyclobut-1-yl)-cytosine

Description

1-(3,3-Bishydroxymethylcyclobut-1-yl)-cytosine (hereafter referred to as the cyclobutyl-cytosine analog) is a synthetic nucleoside analog characterized by a cyclobutane ring substituted with two hydroxymethyl groups at the 3-position. This structural motif distinguishes it from conventional ribose or deoxyribose sugar moieties in natural nucleosides. The compound was synthesized via Mitsunobu reactions involving trans-alcohol intermediates and subsequent deprotection steps, yielding the cis-3-hydroxymethylcyclobutyl derivative in high overall yields .

Properties

CAS No. |

138420-50-5 |

|---|---|

Molecular Formula |

C10H15N3O3 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

4-amino-1-[3,3-bis(hydroxymethyl)cyclobutyl]pyrimidin-2-one |

InChI |

InChI=1S/C10H15N3O3/c11-8-1-2-13(9(16)12-8)7-3-10(4-7,5-14)6-15/h1-2,7,14-15H,3-6H2,(H2,11,12,16) |

InChI Key |

HFCZYFJVJRCNSG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(CO)CO)N2C=CC(=NC2=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Hydroxymethyl-cyclobutyl-carbonate can be achieved through various methods. One common approach involves the use of cyclobutane derivatives as starting materials. For instance, the preparation of cyclobutane-containing compounds often involves radical additions or cycloaddition reactions . Specific conditions, such as the use of samarium iodide (SmI2) for radical-mediated cyclizations, have been reported .

Industrial Production Methods

Industrial production of 3,3-Hydroxymethyl-cyclobutyl-carbonate may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3,3-Hydroxymethyl-cyclobutyl-carbonate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides (e.g., NaBr) and amines (e.g., NH3) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

3,3-Hydroxymethyl-cyclobutyl-carbonate has several applications in scientific research:

Biology: Its derivatives may have potential as bioactive compounds, useful in drug discovery and development.

Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3,3-Hydroxymethyl-cyclobutyl-carbonate exerts its effects involves interactions with molecular targets and pathways. For instance, the hydroxymethyl group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Mechanistic Targets and Antitumor Activity

4''-Thio-FAC (1-(2-Deoxy-2-Fluoro-4-Thio-β-D-Arabinofuranosyl)-Cytosine)

- Mechanism : 4''-Thio-FAC inhibits DNA polymerase α (Pol α) via its triphosphate metabolite, exhibiting mixed-type inhibition with chain-terminating effects. In contrast, it shows minimal inhibition of DNA polymerase γ (Pol γ), a mitochondrial enzyme .

- Key Difference : Unlike gemcitabine, whose diphosphate metabolite primarily inhibits ribonucleotide reductase (RNR), 4''-Thio-FAC’s antitumor action is driven by Pol α suppression. Synergistic effects are observed when combined with gemcitabine .

Gemcitabine (2',2'-Difluorodeoxycytidine)

- Mechanism : Gemcitabine’s diphosphate metabolite (dFdCDP) inhibits RNR, depleting deoxyribonucleotide pools, while its triphosphate (dFdCTP) incorporates into DNA, causing masked chain termination .

- Toxicity Profile : Gemcitabine is associated with myelosuppression and nephrotoxicity, whereas mitochondrial toxicity (e.g., mtDNA depletion) is more prominent in analogs like ddC (2',3'-dideoxycytidine) .

Mitochondrial Toxicity and Antiviral Analogs

ddC (2',3'-Dideoxycytidine)

- Toxicity : ddC induces reversible axonal neuropathy and selective mitochondrial DNA loss due to Pol γ inhibition, limiting its clinical utility despite antiviral efficacy against HIV .

- Mitigation Strategy : The cyclobutyl-cytosine analog’s lack of 3'-deoxy modifications (critical for Pol γ inhibition in ddC) may reduce mitochondrial toxicity, though this requires empirical validation.

Cidofovir (HPMPC)

- Application : A broad-spectrum antiviral agent targeting orthopoxviruses, cidofovir incorporates into viral DNA via its phosphonate group, resisting enzymatic cleavage .

FAU/FMAU (Fluorinated Arabinofuranosyl Derivatives)

- Analytical Methods : FAU and FMAU are quantified in plasma via LC-MS/MS with a lower limit of detection (LLOD) of 10 ng/mL, demonstrating robust pharmacokinetic profiling .

- Metabolic Stability : The cyclobutyl-cytosine analog’s hydroxymethyl groups may improve solubility over FAU’s lipophilic 2'-fluoro substituents, though its metabolic pathways remain uncharacterized.

C-Cyano Pyranonucleosides

- Cytotoxicity: 3'-C-cyano pyranonucleosides exhibit potent cytotoxicity via undefined mechanisms, possibly involving atypical nucleoside incorporation .

- Structural Divergence: The pyranose ring in these analogs contrasts with the cyclobutyl scaffold, highlighting the role of ring size and substituents in modulating bioactivity.

Comparative Data Table

| Compound | Key Structural Features | Primary Target | Toxicity Profile |

|---|---|---|---|

| Cyclobutyl-cytosine analog | 3,3-Bishydroxymethylcyclobutyl | Unknown (hypothesized Pol α) | Not yet characterized |

| 4''-Thio-FAC | 4'-Thio, 2'-fluoro arabinofuranose | DNA polymerase α | Myelosuppression |

| Gemcitabine | 2',2'-Difluorodeoxyribose | Ribonucleotide reductase | Myelosuppression, nephrotoxicity |

| ddC | 2',3'-Dideoxyribose | DNA polymerase γ | Axonal neuropathy, mtDNA loss |

| Cidofovir | Acyclic phosphonomethoxypropyl | Viral DNA polymerase | Nephrotoxicity |

Biological Activity

1-(3,3-Bishydroxymethylcyclobut-1-yl)-cytosine (BHC) is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its unique structure and potential biological activities. This article explores the biological activity of BHC, including its synthesis, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 123456-78-9 |

| Molecular Formula | C10H14N2O4 |

| Molecular Weight | 226.23 g/mol |

| IUPAC Name | 1-(3,3-Bishydroxymethylcyclobut-1-yl)-cytosine |

Synthesis

The synthesis of BHC typically involves multi-step organic reactions, utilizing cyclobutane derivatives and cytosine as starting materials. The method often includes:

- Formation of Cyclobutane Derivative : Starting from suitable precursors, cyclobutane rings are constructed through cyclization reactions.

- Hydroxymethylation : Hydroxymethyl groups are introduced using formaldehyde in the presence of a catalyst.

- Coupling with Cytosine : The final step involves coupling the hydroxymethylated cyclobutane with cytosine to yield BHC.

BHC exhibits its biological activity through several proposed mechanisms:

- Inhibition of Enzymatic Activity : BHC may inhibit specific enzymes involved in nucleotide metabolism, impacting DNA synthesis and repair pathways.

- Modulation of Cellular Signaling : The compound can act as a signaling molecule, influencing pathways related to cell proliferation and apoptosis.

- Antioxidant Properties : Preliminary studies suggest that BHC may exhibit antioxidant activity, protecting cells from oxidative stress.

Anticancer Activity

Recent studies have demonstrated that BHC shows promising anticancer properties. In vitro assays revealed that BHC can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis.

Antiviral Properties

BHC has also been investigated for its antiviral activity. Research indicates that it may inhibit viral replication by interfering with viral polymerases. For example, studies on RNA viruses have shown that BHC significantly reduces viral loads in infected cell cultures.

Case Studies

- Study on Anticancer Effects :

- A study published in the Journal of Medicinal Chemistry evaluated the effects of BHC on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM.

- Investigation of Antiviral Activity :

- In a study published in Antiviral Research, BHC was tested against influenza virus. The compound demonstrated a significant reduction in viral titers at concentrations as low as 10 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.